molecular formula C19H15ClN4O2S2 B2897064 N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 714945-34-3

N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2897064
CAS No.: 714945-34-3
M. Wt: 430.93
InChI Key: VXPRSLPLFDNPCD-UHFFFAOYSA-N
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Description

N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that features a quinoxaline core, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The thiophene ring is then introduced via a cyclization reaction, and the sulfonamide group is added through sulfonation and subsequent amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]benzene-2-sulfonamide
  • N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]furan-2-sulfonamide
  • N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]pyrrole-2-sulfonamide

Uniqueness

N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a potential therapeutic agent. The combination of the quinoxaline core and the sulfonamide group also contributes to its distinct chemical behavior and biological activity.

Biological Activity

N-(3-((2-chlorobenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide, also referred to as QCT, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of QCT is C19H15ClN4O2S2C_{19}H_{15}ClN_{4}O_{2}S_{2}, with a molecular weight of 416.9 g/mol. The compound features a quinoxaline core linked to a thiophene sulfonamide moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC19H15ClN4O2S2C_{19}H_{15}ClN_{4}O_{2}S_{2}
Molecular Weight416.9 g/mol
SolubilityNot available
LogP4.6

QCT's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, blocking substrate access. Additionally, it may act as a receptor modulator, functioning as either an agonist or antagonist, thereby altering signaling pathways within cells.

Antimicrobial Activity

QCT has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits concentration-dependent activity against bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the aromatic ring enhances antibacterial activity, while electron-withdrawing groups lead to moderate effects .

Table: Antibacterial Activity of QCT Derivatives

Compound TypeZone of Inhibition (mm)
QCT18
Chloramphenicol (control)28
Ampicillin (control)22

Anticancer Activity

Research has highlighted QCT's potential as an anticancer agent. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines, including liver carcinoma cells. The IC50 values for these activities suggest that QCT could serve as a lead compound for developing new anticancer therapies .

Table: Cytotoxicity of QCT Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
Liver Carcinoma0.5
Breast Cancer4.75

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial efficacy of QCT derivatives against drug-resistant strains of bacteria. Results showed that certain modifications to the quinoxaline moiety significantly enhanced activity against resistant strains, suggesting a potential for developing new antibiotics .
  • Anticancer Properties : In another study, QCT was tested against human liver carcinoma cells, revealing potent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics. This indicates its potential as an effective treatment option for liver cancer .
  • Anti-inflammatory Effects : Preliminary investigations into the anti-inflammatory properties of QCT have shown promise in reducing inflammatory markers in vitro, suggesting its utility in treating chronic inflammatory conditions.

Properties

IUPAC Name

N-[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S2/c20-14-7-2-1-6-13(14)12-21-18-19(23-16-9-4-3-8-15(16)22-18)24-28(25,26)17-10-5-11-27-17/h1-11H,12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPRSLPLFDNPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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